

# Z-VD-FMK: A Foundational Guide to a Seminal Pan-Caspase Inhibitor

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## Compound of Interest

Compound Name: MX1013

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## Introduction

Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone, commonly abbreviated as Z-VD-FMK or Z-VAD-FMK, stands as a cornerstone tool in the study of programmed cell death. As a cell-permeable, irreversible pan-caspase inhibitor, it has been instrumental in elucidating the roles of the caspase enzyme family in apoptosis, inflammation, and other cellular processes.[1][2] Z-VAD-FMK functions by covalently binding to the catalytic site of most caspases, thereby preventing the proteolytic cascade essential for the execution of apoptosis.[3][4]

This technical guide provides a comprehensive overview of the foundational research on Z-VAD-FMK, detailing its mechanism of action, inhibition profile, critical experimental protocols, and key considerations for its use in a research setting, including its significant off-target effects.

## Chemical and Physical Properties

Z-VAD-FMK is a synthetic peptide derivative designed for enhanced cell permeability and stability.[1] Its key characteristics are summarized below.

Property	Value	Reference
Full Name	Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone	[1][3]
Chemical Formula	C <sub>22</sub> H <sub>30</sub> FN <sub>3</sub> O <sub>7</sub>	[3]
Molecular Weight	467.49 g/mol	[3]
Appearance	Lyophilized solid	
Purity	Typically ≥95% (HPLC)	[3]
Solubility	Soluble in DMSO (e.g., to 20 mM)	[1][3]
Storage	Store at -20°C	

## Mechanism of Action

Caspases are a family of cysteine-aspartic proteases that play a central role in initiating and executing apoptosis.[5] Z-VAD-FMK's inhibitory action is conferred by its peptide sequence (Val-Ala-Asp), which mimics a caspase substrate, and a fluoromethylketone (FMK) reactive group.[6] The inhibitor enters the cell and its peptide portion is recognized by the active site of a caspase. The FMK group then forms an irreversible covalent thioether bond with the cysteine residue in the enzyme's catalytic center, permanently inactivating it.[3][4] This broad-spectrum inhibition halts the proteolytic processing of downstream caspases and their substrates, effectively blocking the apoptotic signaling cascade.[3]

## Quantitative Inhibition Profile

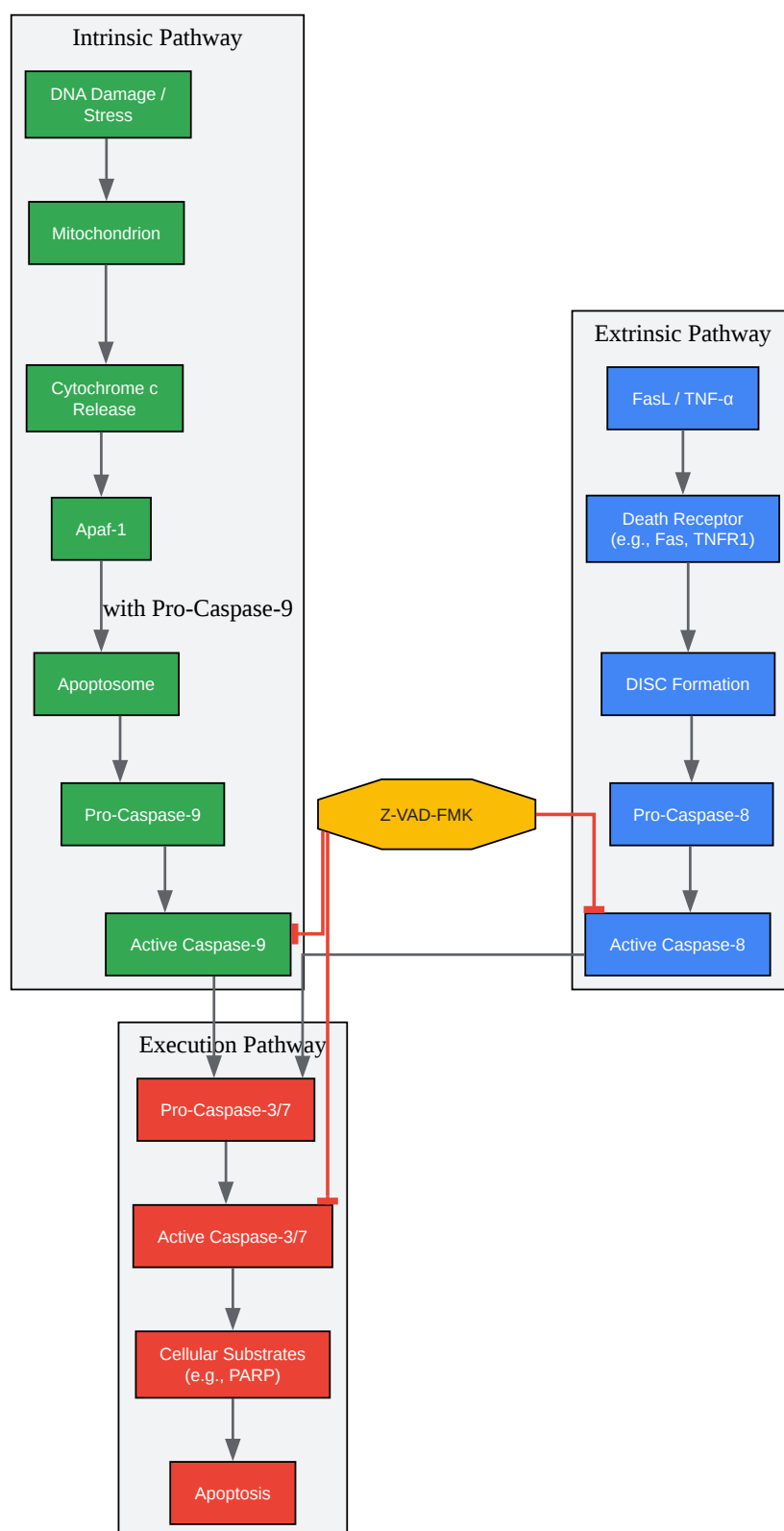
Z-VAD-FMK is characterized as a "pan-caspase" or broad-spectrum inhibitor, meaning it targets multiple caspases. However, its potency varies. While specific IC<sub>50</sub> values can differ based on assay conditions, Z-VAD-FMK generally inhibits multiple caspases at low to mid-nanomolar concentrations.[7] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with weaker activity against caspase-2.[3][8]

Caspase Target	Reported Inhibition Potency	Reference(s)
Pan-Caspase	IC50 range of 0.0015 - 5.8 mM in vitro for apoptosis induction	
Multiple	Inhibits most caspases at low-mid nanomolar concentrations	[7]
Caspase-1	Potent inhibitor	[3]
Caspase-3	Potent inhibitor; blocks processing of CPP32 (caspase-3)	[3]
Caspase-2	Weakly inhibited	[8]

## Biological Effects and Signaling Pathways

### Primary Effect: Inhibition of Apoptosis

The principal application of Z-VAD-FMK is to prevent apoptosis. It can block both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways by inhibiting the initiator and executioner caspases that drive them.



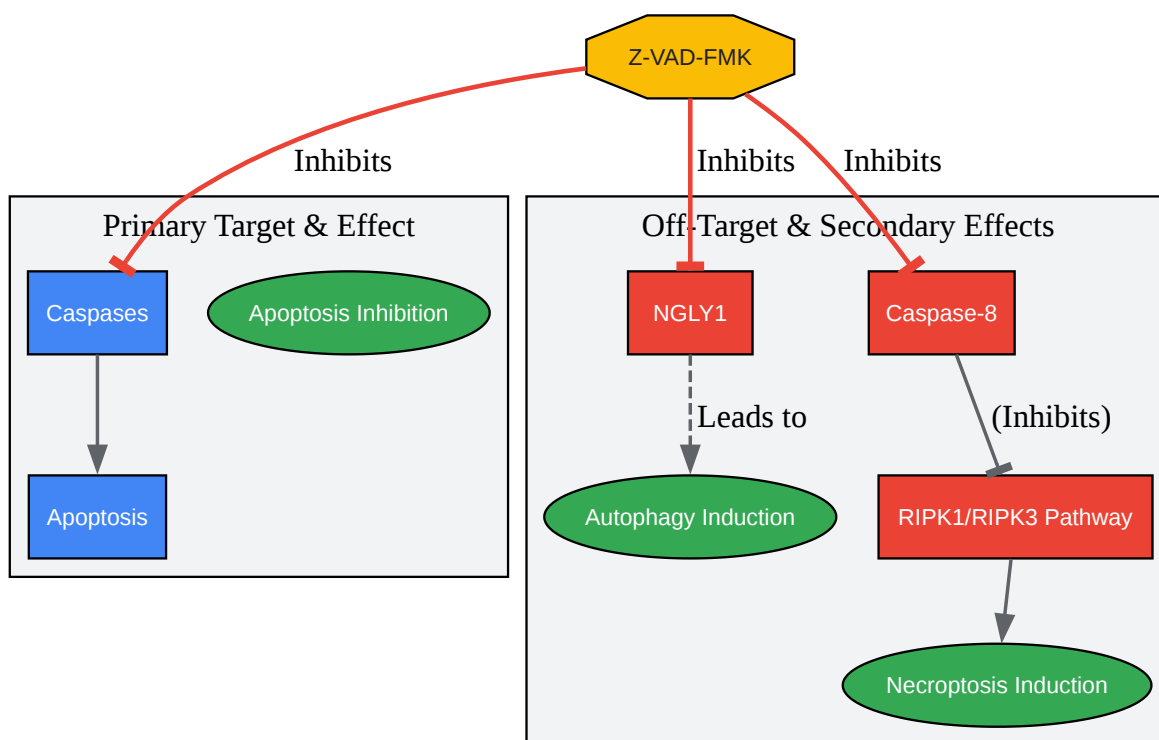
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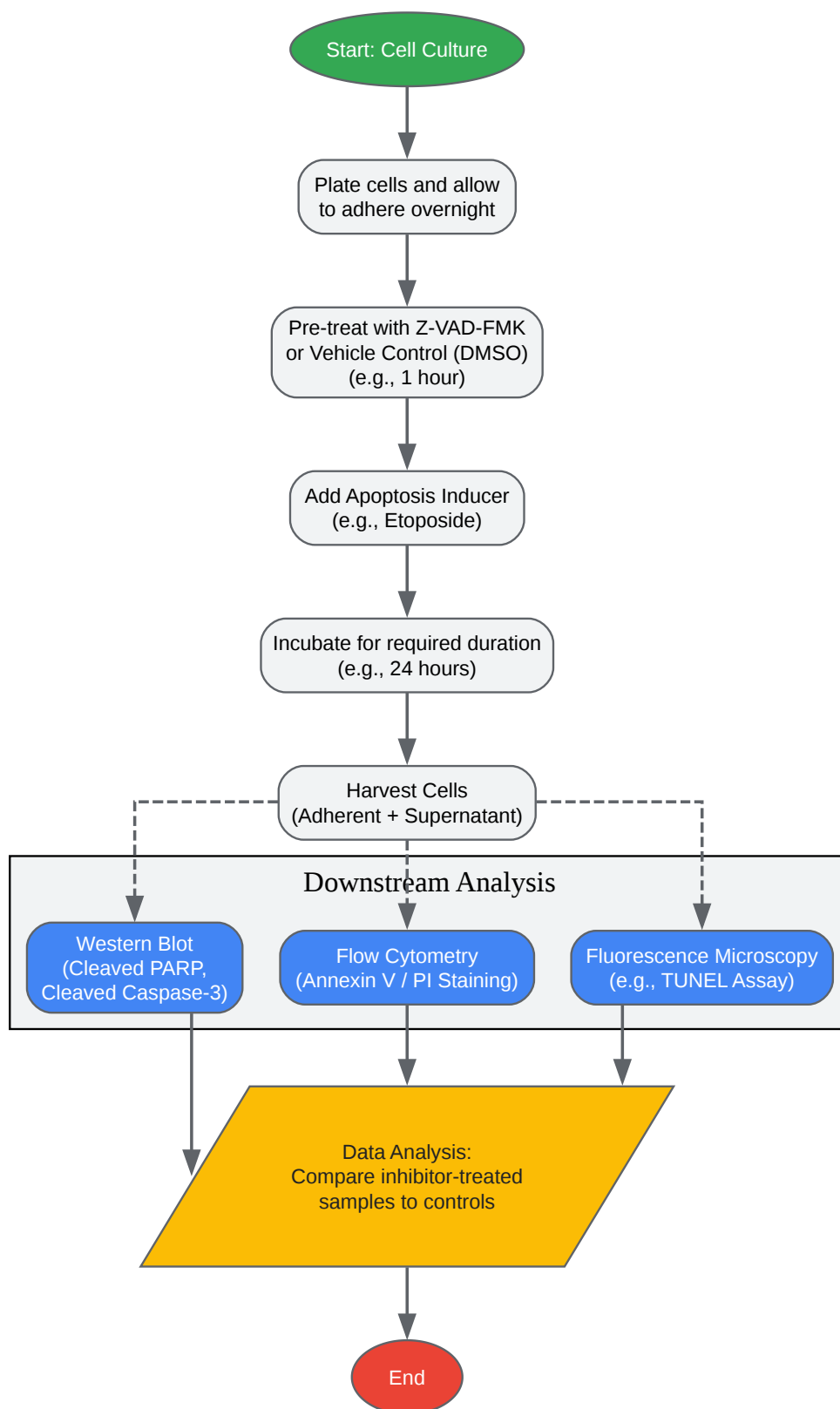
**Figure 1:** Z-VAD-FMK inhibits initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

## Secondary and Off-Target Effects

While a powerful tool, Z-VAD-FMK is not perfectly specific and can produce significant biological effects unrelated to caspase inhibition. Researchers must be aware of these phenomena to avoid misinterpretation of experimental data.

- **Induction of Necroptosis:** In some cell types, particularly when apoptosis is blocked by caspase-8 inhibition, Z-VAD-FMK can trigger necroptosis, a form of programmed inflammatory cell death.[\[9\]](#)[\[10\]](#) This process is dependent on the kinases RIPK1 and RIPK3.  
[\[9\]](#)[\[10\]](#)
- **Induction of Autophagy:** Z-VAD-FMK has been shown to induce autophagy. This effect is not a direct result of caspase inhibition but stems from its off-target inhibition of peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[\[11\]](#)[\[12\]](#)[\[13\]](#) For studies where autophagy could be a confounding factor, the alternative pan-caspase inhibitor Q-VD-OPh, which does not inhibit NGLY1, is recommended.[\[12\]](#)[\[14\]](#)





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- To cite this document: BenchChem. [Z-VAD-FMK: A Foundational Guide to a Seminal Pan-Caspase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



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